molecular formula C16H13Cl2NO3 B2902994 3-(1,3-Benzodioxol-5-ylamino)-1-(3,4-dichlorophenyl)-1-propanone CAS No. 883793-63-3

3-(1,3-Benzodioxol-5-ylamino)-1-(3,4-dichlorophenyl)-1-propanone

Cat. No. B2902994
CAS RN: 883793-63-3
M. Wt: 338.18
InChI Key: XAFAAJPMCUHVNE-UHFFFAOYSA-N
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Description

3-(1,3-Benzodioxol-5-ylamino)-1-(3,4-dichlorophenyl)-1-propanone, also known as Benzodioxolylbutanamine (BDB), is a chemical compound that belongs to the class of phenethylamines. It is a derivative of amphetamine and has been found to have psychoactive effects. BDB has been synthesized through different methods, and its scientific research application has been investigated in various studies.

Mechanism of Action

BDB acts as a serotonin and dopamine releasing agent, causing the release of these neurotransmitters into the synaptic cleft. This leads to an increase in the concentration of these neurotransmitters in the brain, resulting in the psychoactive effects of the compound. BDB also acts as a serotonin and dopamine transporter inhibitor, preventing the reuptake of these neurotransmitters into the presynaptic neuron. This prolongs the effects of the released neurotransmitters, leading to a longer-lasting effect.
Biochemical and Physiological Effects
BDB has been found to have various biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. BDB has also been found to induce oxidative stress and damage to neurons in the brain. However, the exact mechanisms of these effects are still unclear and require further investigation.

Advantages and Limitations for Lab Experiments

BDB has advantages and limitations for lab experiments. One advantage is that it has similar effects to MDMA, making it a useful tool for studying the mechanism of action and potential therapeutic applications of these compounds. However, BDB has limitations in terms of its availability and legality, making it difficult to obtain for research purposes. Additionally, the psychoactive effects of BDB may make it difficult to conduct studies in a controlled environment.

Future Directions

There are several future directions for the study of BDB. One direction is to investigate its potential therapeutic applications in the treatment of depression, anxiety, and post-traumatic stress disorder. Another direction is to further investigate the mechanism of action and biochemical and physiological effects of BDB. Additionally, studies could be conducted to compare the effects of BDB to other psychoactive compounds, such as MDMA, to gain a better understanding of the similarities and differences between these compounds.

Synthesis Methods

BDB can be synthesized through various methods, including the reductive amination of 3,4-dichlorophenylacetone and 1,3-benzodioxole-5-amine. This method involves the reaction of the two compounds in the presence of a reducing agent, such as sodium cyanoborohydride or sodium borohydride. Another method involves the reaction of 1,3-benzodioxole-5-amine with 3,4-dichlorophenylpropanone in the presence of a base, such as sodium carbonate or potassium carbonate. The resulting product is then purified through recrystallization or chromatography.

Scientific Research Applications

BDB has been investigated for its psychoactive effects and potential therapeutic applications. It has been found to have similar effects to MDMA (3,4-methylenedioxymethamphetamine), a well-known recreational drug. BDB has been shown to increase the release of serotonin, dopamine, and norepinephrine in the brain, leading to feelings of euphoria, empathy, and increased sociability. Studies have also suggested that BDB may have potential therapeutic applications in the treatment of depression, anxiety, and post-traumatic stress disorder.

properties

IUPAC Name

3-(1,3-benzodioxol-5-ylamino)-1-(3,4-dichlorophenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2NO3/c17-12-3-1-10(7-13(12)18)14(20)5-6-19-11-2-4-15-16(8-11)22-9-21-15/h1-4,7-8,19H,5-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAFAAJPMCUHVNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NCCC(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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